2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes This compound is characterized by its unique structure, which includes a chlorophenyl group, a chloropyrimidine ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of phenylpyrimidine derivatives, followed by the introduction of the methylsulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl and chloropyrimidine groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and chloropyrimidine groups can bind to active sites, while the methylsulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
- 2-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate
- 2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, 2-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and chloropyrimidine groups, along with the methylsulfanyl moiety, provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
(2-chlorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c1-19-12-15-6-8(14)10(16-12)11(17)18-9-5-3-2-4-7(9)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWLNZNIWMLWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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